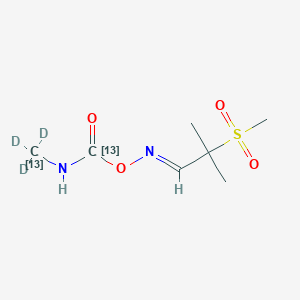![molecular formula C23H48N2O4S B12057544 4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate CAS No. 122398-33-8](/img/structure/B12057544.png)
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASB 14-4, also known as 4-{N,N-Dimethyl-N-[3-(tetradecanoylamino)propyl]ammonio}butanesulfonate, is a zwitterionic surfactant. It is commonly used in biochemical and molecular biology research due to its ability to solubilize membrane proteins and other macromolecules. This compound is particularly useful in two-dimensional electrophoresis and other protein analysis techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASB 14-4 involves the reaction of tetradecanoyl chloride with N,N-dimethyl-1,3-propanediamine to form an intermediate. This intermediate is then reacted with 1,4-butanesultone to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ASB 14-4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
ASB 14-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
ASB 14-4 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization of membrane proteins, making it essential for proteomics and other protein studies.
Medicine: ASB 14-4 is used in the preparation of pharmaceutical formulations, particularly those involving protein drugs.
Industry: It is utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
ASB 14-4 exerts its effects primarily through its ability to interact with and solubilize membrane proteins. The compound’s zwitterionic nature allows it to form micelles, which can encapsulate hydrophobic regions of proteins, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the extraction and analysis of membrane proteins.
Comparison with Similar Compounds
Similar Compounds
ASB 14: Similar to ASB 14-4 but with a different alkyl chain length.
CHAPS: Another zwitterionic surfactant commonly used in protein solubilization.
ASB 16: A related compound with a longer alkyl chain, providing different solubilization properties.
Uniqueness
ASB 14-4 is unique due to its specific alkyl chain length and sulfonate group, which provide optimal solubilization properties for certain types of proteins. Compared to ASB 14 and ASB 16, ASB 14-4 offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins for two-dimensional electrophoresis and other analytical techniques.
Properties
CAS No. |
122398-33-8 |
|---|---|
Molecular Formula |
C23H48N2O4S |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
4-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]butane-1-sulfonate |
InChI |
InChI=1S/C23H48N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-18-23(26)24-19-17-21-25(2,3)20-15-16-22-30(27,28)29/h4-22H2,1-3H3,(H-,24,26,27,28,29) |
InChI Key |
DJYNLMBZWBLUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


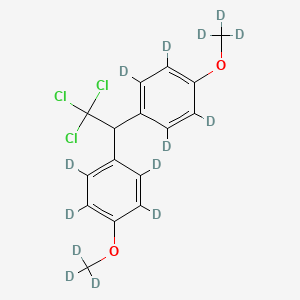

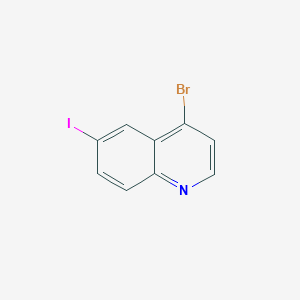
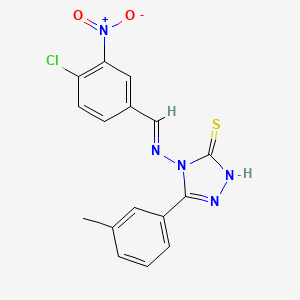


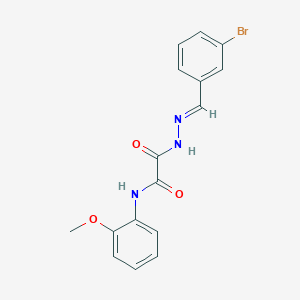
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

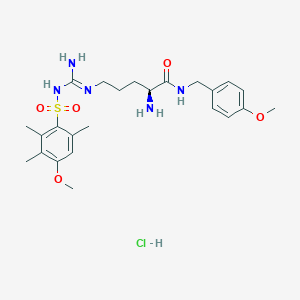
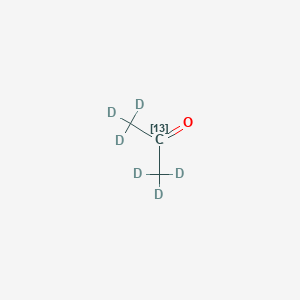
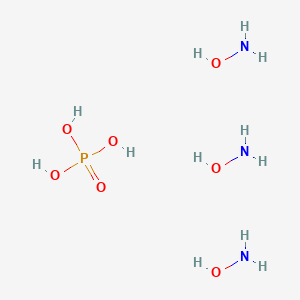
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
